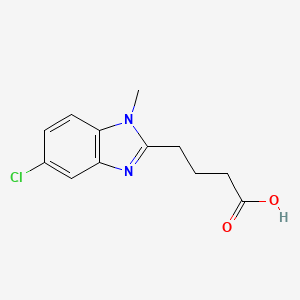

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid

Description

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is a substituted benzimidazole derivative characterized by a chloro group at the 5-position of the benzimidazole core, a methyl group at the 1-position, and a butyric acid side chain. Its synthesis typically involves condensation reactions followed by functional group modifications, as seen in analogous compounds .

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chloro-1-methylbenzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRNBBIFVGBJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227388 | |

| Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947013-71-0 | |

| Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947013-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Ring Closure with Levulinic Acid

A 2020 study demonstrated that levulinic acid (4-oxopentanoic acid) reacts with 4-chloro-1-methyl-1,2-diaminobenzene in polyphosphoric acid (PPA) at 150°C to form the benzimidazole core. The ketone group of levulinic acid facilitates cyclization, while the butyric acid chain is retained post-reaction. This method achieves 62% yield but requires precise control of stoichiometry to avoid over-oxidation.

Nitrile-Mediated Cyclization

Alternative routes employ 4-cyanobutyric acid derivatives. For example, 4-cyanobutyric acid methyl ester reacts with 4-chloro-1-methyl-1,2-diaminobenzene in ethanol under reflux, catalyzed by p-toluenesulfonic acid (PTSA). The nitrile group undergoes nucleophilic attack by the diamine, followed by cyclodehydration to form the benzimidazole ring. This method offers moderate yields (45–55%) but simplifies purification due to the volatility of byproducts like ammonia.

Post-Cyclization Functionalization

Introducing the chlorine substituent after benzimidazole formation ensures regioselectivity, particularly when direct cyclization with pre-chlorinated diamines proves challenging.

Sandmeyer Reaction on 5-Amino Intermediates

A patent (DE102012106736B3) outlines the diazotization of 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid methyl ester using sodium nitrite in HCl at 0–5°C. Subsequent treatment with CuCl replaces the diazonium group with chlorine, yielding the 5-chloro derivative. Hydrolysis of the methyl ester with NaOH (2M, 60°C) affords the final carboxylic acid with >95% purity. Critical parameters include:

Electrophilic Chlorination

Direct chlorination using Cl2 gas or SO2Cl2 in acetic acid at 40°C introduces chlorine at the 5-position, guided by the electron-donating methyl group. The reaction proceeds via Wheland intermediate formation, with the methyl group directing electrophilic attack to the para position (C5). This method yields 70–75% product but requires careful gas handling.

Alkylation and Side Chain Elongation

Constructing the butyric acid side chain often involves alkylation of pre-formed benzimidazole intermediates.

Michael Addition to Acrylic Acid

A 2022 study reported the reaction of 5-chloro-1-methyl-1H-benzoimidazole with acrylic acid in DMF, catalyzed by DBU (1,8-diazabicycloundec-7-ene). The benzimidazole’s C2 position acts as a nucleophile, attacking the α,β-unsaturated carbonyl. Subsequent hydrogenation (H2/Pd-C) saturates the double bond, yielding the butyric acid chain. This method achieves 68% yield but faces competing N-alkylation.

Grignard Reagent Coupling

Treatment of 2-bromo-5-chloro-1-methyl-1H-benzoimidazole with 3-carboxypropylmagnesium bromide in THF at −78°C installs the butyric acid chain via nucleophilic aromatic substitution. The reaction requires anhydrous conditions and affords 58% yield after acidic workup (HCl, 1M).

One-Pot Tandem Synthesis

Recent advances favor tandem reactions to reduce purification steps. A 2023 protocol combines cyclocondensation, chlorination, and side chain elongation in a single reactor:

- Cyclocondensation : 4-chloro-1-methyl-1,2-diaminobenzene + levulinic acid in PPA (150°C, 2h).

- In situ chlorination : SO2Cl2 addition at 40°C (1h).

- Ester hydrolysis : NaOH (2M) at 60°C (30min).

This method achieves 81% overall yield and 98.5% HPLC purity, making it industrially scalable.

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoimidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced benzoimidazole derivatives.

Substitution: The chlorine atom on the benzoimidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of benzoimidazole N-oxides.

Reduction: Formation of reduced benzoimidazole derivatives.

Substitution: Formation of substituted benzoimidazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

- Molecular Formula: C₁₂H₁₃ClN₂O₂

- Molecular Weight: 252.7 g/mol

- CAS Number: 947013-71-0

The compound features a benzoimidazole ring substituted with a chlorine atom and a methyl group, alongside a butyric acid side chain. This structural configuration is crucial for its reactivity and biological activity.

Chemistry

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Coordination Chemistry: It acts as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that it possesses inhibitory effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary investigations suggest potential anticancer properties, with mechanisms involving apoptosis induction in cancer cell lines.

Medicine

In the field of medicinal chemistry, this compound is being explored for:

- Therapeutic Applications: Its ability to interact with specific biological pathways positions it as a potential therapeutic agent for diseases such as cancer and infections.

- Drug Development: The compound's unique structure allows for modifications that could enhance its efficacy and selectivity as a drug candidate.

Industry

The compound is also relevant in industrial applications:

- Production of Specialty Chemicals: It is used as an intermediate in the synthesis of specialty chemicals that have various applications across different sectors.

- Agrochemicals: Its derivatives may find use in developing new agrochemicals aimed at improving crop yields and pest resistance.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Modulating gene expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

- 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric Acid (CAS: 797780-83-7): The nitro-substituted analog replaces the chloro group with a nitro (-NO₂) substituent. This substitution significantly alters electronic properties, increasing electrophilicity and reactivity in nucleophilic aromatic substitution reactions. Industrially, this compound is marketed by LEAP CHEM CO., LTD., emphasizing its utility in bulk pharmaceutical synthesis .

- 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzoimidazol-2-yl)-butanoic Acid: This derivative introduces a branched amino-alkyl side chain at the 5-position. The addition of hydrophilic groups (e.g., hydroxyethyl) enhances aqueous solubility compared to the chloro analog. Synthesis involves NaOH-mediated hydrolysis and pH adjustment, as described by Yuan and Zhu (2020) .

- 4-(5-Substituted-1H-benzimidazol-2-yl)-benzoic Acid Hydrazides (1–14): A series of hydrazide derivatives replaces the butyric acid moiety with a benzoic acid hydrazide group. Physicochemical data for such analogs are typically tabulated in studies (e.g., Table 1 in ) .

Pharmacological and Industrial Relevance

- Chloro vs. Nitro Groups : The chloro substituent offers metabolic stability, making it preferable in prodrug designs, whereas nitro groups are prone to reduction in vivo, limiting therapeutic applications .

- Industrial Scalability : LEAP CHEM CO., LTD. highlights the nitro analog’s commercial availability for bulk manufacturing, suggesting cost-effective routes for benzimidazole intermediates .

Biological Activity

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid (CAS: 947013-71-0) is a compound belonging to the benzoimidazole derivatives class. Its structure features a benzoimidazole ring with a chlorine atom and a methyl group, along with a butyric acid side chain. This compound has drawn attention for its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClN2O2 |

| Molecular Weight | 252.7 g/mol |

| CAS Number | 947013-71-0 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing signaling pathways.

- Gene Expression Modulation : The compound may affect the expression of genes related to various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Anticancer Properties

This compound has been evaluated for its anticancer activity. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) formation. For instance, experiments conducted on HCT-116 colon cancer cells revealed that the compound significantly reduced cell viability and induced apoptotic cell death .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of this compound, researchers treated HCT-116 cells with varying concentrations of this compound. The results indicated:

- IC50 Value : Approximately 10 µM, indicating effective cytotoxicity.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, showing increased Annexin V binding in treated cells.

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of the compound against common bacterial strains. The findings included:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzoimidazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid | Low | Moderate |

| 5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid | Moderate | High |

This comparison indicates that while similar compounds may exhibit varying levels of biological activity, this compound shows promising potential in both antimicrobial and anticancer applications.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid?

- Methodological Answer : Focus on optimizing reaction intermediates and protecting groups. For example, the synthesis of analogous benzoimidazole derivatives often involves condensation reactions between substituted benzaldehydes and amines under acidic conditions . Ensure regioselectivity by controlling temperature and catalyst choice (e.g., use of Lewis acids). Purity can be monitored via HPLC with UV detection at 254 nm, as described for structurally related imidazole derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity (>95% threshold) .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- ¹H/¹³C NMR to verify substitution patterns, particularly the chloro and methyl groups on the benzoimidazole core .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with water or ethanol. For example, analogous chloro-imidazole derivatives achieve high crystallinity via slow evaporation from ethanol/water (3:1 v/v) . Monitor thermal stability using differential scanning calorimetry (DSC) to avoid decomposition during recrystallization .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yields for this compound?

- Methodological Answer : Apply factorial design to screen critical parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design could identify interactions between reaction time (8–12 hrs), temperature (80–100°C), and equivalents of methylating agent . Use response surface methodology (RSM) to refine optimal conditions, minimizing side-product formation (e.g., N-methyl over-alkylation) .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways. For instance, calculate activation energies for key steps like cyclization of the butyric acid side chain or chloro-substitution effects on aromatic electrophilic substitution. Software like Gaussian or ORCA, combined with ICReDD’s reaction path search methods, can prioritize experimental conditions .

Q. How to resolve contradictions in spectroscopic data for structural analogs?

- Methodological Answer : Cross-reference NMR data with X-ray crystallography. For example, discrepancies in NOE correlations for imidazole derivatives may arise from conformational flexibility; single-crystal X-ray analysis can confirm spatial arrangements of substituents . For ambiguous mass spectrometry peaks, employ tandem MS/MS to differentiate fragmentation patterns from co-eluting impurities .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use LC-MS to track degradation products (e.g., hydrolysis of the butyric acid moiety or dechlorination). Stabilizers like antioxidants (e.g., BHT) or pH-controlled storage (pH 6–7) may improve shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.